molecular formula C19H24O6 B171346 Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate CAS No. 142733-60-6

Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Cat. No.: B171346
CAS No.: 142733-60-6
M. Wt: 348.4 g/mol
InChI Key: ULSMYZADTHVDKB-UHFFFAOYSA-N
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Description

Diethyl 7-phenyl-6,8-dioxaspiro[35]nonane-2,2-dicarboxylate is a complex organic compound with the molecular formula C19H24O6 It is characterized by a spirocyclic structure, which includes a phenyl group and two ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of diethyl malonate with phenylacetaldehyde under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to esterification reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are less documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce diols .

Scientific Research Applications

Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The spirocyclic structure may allow for unique binding interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-3-22-16(20)19(17(21)23-4-2)10-18(11-19)12-24-15(25-13-18)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSMYZADTHVDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)COC(OC2)C3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300913
Record name diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142733-60-6
Record name diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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